An In-depth Technical Guide to 2-(Pyridin-3-yloxy)benzaldehyde
An In-depth Technical Guide to 2-(Pyridin-3-yloxy)benzaldehyde
CAS Number: 887344-42-5
Introduction: A Versatile Heterocyclic Building Block
2-(Pyridin-3-yloxy)benzaldehyde is a bi-functional aromatic compound that has emerged as a significant intermediate in the fields of medicinal chemistry and materials science. Its structure, featuring a benzaldehyde moiety ortho-substituted with a pyridin-3-yloxy group, offers a unique combination of reactive sites. This guide provides an in-depth exploration of its synthesis, chemical properties, reactivity, and applications, tailored for researchers and professionals in drug discovery and chemical development. The strategic placement of the aldehyde and the pyridine-ether linkage provides a scaffold for the synthesis of more complex molecular architectures, making it a valuable tool for accessing novel chemical space.[1]
Physicochemical Properties and Specifications
A comprehensive understanding of the physical and chemical properties of 2-(Pyridin-3-yloxy)benzaldehyde is fundamental for its effective application in research and development.
| Property | Value | Source |
| CAS Number | 887344-42-5 | [1][2] |
| Molecular Formula | C₁₂H₉NO₂ | [1] |
| Molecular Weight | 199.21 g/mol | [1][2] |
| Appearance | Yellow crystalline solid | [1] |
| Melting Point | 75-79 °C | [2] |
| Purity | ≥ 95-99% (HPLC) | [1][2] |
| Solubility | Soluble in organic solvents | [1] |
| Storage | Store at 0-8 °C | [1][3] |
Synthesis and Mechanistic Insights
The formation of the diaryl ether linkage in 2-(Pyridin-3-yloxy)benzaldehyde is most commonly achieved through a nucleophilic aromatic substitution reaction, specifically a variation of the Ullmann condensation.[4] This copper-catalyzed reaction is a cornerstone of diaryl ether synthesis.[5][6]
Proposed Synthetic Pathway: Ullmann Condensation
The synthesis involves the coupling of 2-fluorobenzaldehyde with 3-hydroxypyridine. The electron-withdrawing nature of the aldehyde group activates the ortho-positioned fluorine for nucleophilic displacement by the phenoxide of 3-hydroxypyridine.
Reaction Scheme:
Caption: Proposed synthesis of 2-(Pyridin-3-yloxy)benzaldehyde via Ullmann condensation.
Detailed Experimental Protocol
-
Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 3-hydroxypyridine (1.0 eq.), 2-fluorobenzaldehyde (1.1 eq.), potassium carbonate (2.0 eq.), and copper(I) iodide (0.1 eq.).
-
Solvent Addition: Add anhydrous N,N-dimethylformamide (DMF) to the flask.
-
Reaction Execution: Heat the reaction mixture to 120-140 °C and stir for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Work-up: After completion, cool the reaction mixture to room temperature and pour it into water. Extract the aqueous layer with ethyl acetate (3 x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield 2-(Pyridin-3-yloxy)benzaldehyde as a yellow solid.
Causality of Experimental Choices
-
Choice of Base: Potassium carbonate or cesium carbonate is used to deprotonate the hydroxyl group of 3-hydroxypyridine, forming the nucleophilic pyridinoxide. Cesium carbonate is often more effective due to its higher solubility and the increased reactivity of the cesium phenoxide.
-
Catalyst: A copper(I) salt, such as copper(I) iodide, is essential to facilitate the coupling reaction. The mechanism is believed to involve the formation of a copper(I) pyridinoxide intermediate.[7]
-
Solvent: A high-boiling polar aprotic solvent like DMF or NMP is required to achieve the necessary reaction temperature and to dissolve the reactants and reagents.[4]
-
Aryl Halide: 2-Fluorobenzaldehyde is a suitable starting material due to the high electronegativity of fluorine, which activates the aromatic ring towards nucleophilic substitution.
Chemical Reactivity and Synthetic Utility
The dual functionality of 2-(Pyridin-3-yloxy)benzaldehyde makes it a versatile precursor for a wide range of chemical transformations.
Reactions of the Aldehyde Group
The aldehyde functional group is a gateway to numerous synthetic transformations, including:
-
Oxidation: The aldehyde can be readily oxidized to the corresponding carboxylic acid, 2-(pyridin-3-yloxy)benzoic acid, using standard oxidizing agents like potassium permanganate or Jones reagent.[8]
-
Reduction: Reduction of the aldehyde yields the corresponding alcohol, (2-(pyridin-3-yloxy)phenyl)methanol, which can be achieved with reducing agents such as sodium borohydride.
-
Reductive Amination: Reaction with primary or secondary amines in the presence of a reducing agent (e.g., sodium triacetoxyborohydride) provides access to a variety of substituted amines.
-
Wittig Reaction: The Wittig reaction with phosphorus ylides can be used to synthesize various alkene derivatives.
-
Condensation Reactions: The aldehyde can undergo condensation reactions with active methylene compounds, such as in the Knoevenagel condensation, to form α,β-unsaturated systems.[9]
Reactions Involving the Pyridine Ring
The pyridine ring imparts basicity and can act as a ligand for metal coordination.[1] The nitrogen atom can be quaternized with alkyl halides to form pyridinium salts. The pyridine ring also influences the electronic properties of the molecule, enhancing its potential for biological activity.[3]
Workflow for Derivatization:
Caption: Synthetic transformations of 2-(Pyridin-3-yloxy)benzaldehyde.
Applications in Drug Discovery and Materials Science
The unique structural features of 2-(Pyridin-3-yloxy)benzaldehyde make it a valuable scaffold in several areas of chemical research.
Pharmaceutical Development
This compound serves as a key intermediate in the synthesis of biologically active molecules.[1] The diaryl ether motif is present in numerous approved drugs, and the pyridine ring can act as a hydrogen bond acceptor and improve pharmacokinetic properties.[10] Derivatives of this scaffold are being investigated for their potential as anti-inflammatory and anti-cancer agents.[1] The related benzyloxybenzaldehyde scaffold has shown promise as a basis for developing selective inhibitors of aldehyde dehydrogenase 1A3 (ALDH1A3), an enzyme implicated in cancer.[11]
Agrochemicals
The structural motifs present in 2-(Pyridin-3-yloxy)benzaldehyde are also found in various agrochemicals, suggesting its utility in the development of new pesticides and herbicides.[1]
Materials Science
The ability of the pyridine nitrogen to coordinate with metal ions makes this molecule a potential ligand for the synthesis of metal-organic frameworks (MOFs) and other coordination polymers.[1][9] These materials have applications in gas storage, separation, and catalysis.[9]
Safety and Handling
As with any chemical reagent, proper safety precautions should be taken when handling 2-(Pyridin-3-yloxy)benzaldehyde.
-
Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[2]
-
Precautionary Statements: P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P280 (Wear protective gloves/protective clothing/eye protection/face protection), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).[2]
It is recommended to handle this compound in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
Conclusion
2-(Pyridin-3-yloxy)benzaldehyde is a highly versatile and valuable building block for organic synthesis. Its straightforward preparation via Ullmann condensation and the diverse reactivity of its aldehyde and pyridinoxy functionalities provide access to a wide array of complex molecules. Its demonstrated and potential applications in medicinal chemistry, agrochemicals, and materials science underscore its importance for researchers and scientists in these fields. This guide has provided a comprehensive overview of its properties, synthesis, reactivity, and applications, offering a solid foundation for its use in innovative research and development projects.
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Pyridones in drug discovery: Recent advances. (2021). PubMed. Retrieved from [Link]
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